![molecular formula C14H20N2O4S B2403913 Methyl (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 325701-98-2](/img/structure/B2403913.png)
Methyl (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
“4-[(4-methylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 314285-39-7 . It has a molecular weight of 254.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “4-[(4-methylpiperidin-1-yl)sulfonyl]aniline” can be represented by the Inchi Code: 1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 .Physical And Chemical Properties Analysis
The compound “4-[(4-methylpiperidin-1-yl)sulfonyl]aniline” is solid at room temperature . It has a molecular weight of 254.35 .Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Advantages and Limitations for Lab Experiments
Methyl (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamate has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT6 receptor. However, the compound's complex synthesis process and limited availability may make it difficult to use in large-scale studies. Additionally, the lack of a clear understanding of its mechanism of action may limit its potential applications.
Future Directions
There are several future directions for research on methyl (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamate. One area of interest is its potential as a treatment for addiction and other neurological disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis process. Finally, the development of new analogs and derivatives of S 38093 may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
Methyl (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamate can be synthesized through several methods, including the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with methyl chloroformate. The synthesis process involves the use of various reagents and solvents, and requires careful attention to reaction conditions to ensure the purity and yield of the final product.
Scientific Research Applications
Methyl (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamate has been the subject of numerous studies, with a focus on its potential therapeutic applications. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and has been studied as a potential treatment for anxiety and depression in humans. Additionally, S 38093 has been shown to have effects on the dopamine and serotonin systems, making it a potential treatment for addiction and other disorders.
Safety and Hazards
properties
IUPAC Name |
methyl N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-7-9-16(10-8-11)21(18,19)13-5-3-12(4-6-13)15-14(17)20-2/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHAWEUQJVQPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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